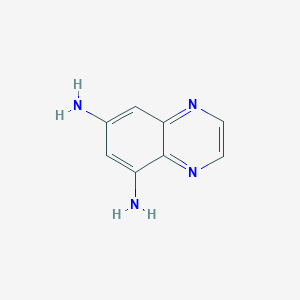

Quinoxaline-5,7-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89977-47-9 |

|---|---|

Molecular Formula |

C8H8N4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

quinoxaline-5,7-diamine |

InChI |

InChI=1S/C8H8N4/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H,9-10H2 |

InChI Key |

ZAHKHGUSQBWDFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxaline 5,7 Diamine and Its Substituted Analogues

Classical and Conventional Cyclocondensation Approaches

Cyclocondensation reactions represent the most traditional and widely employed strategy for assembling the quinoxaline (B1680401) system. These methods involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent.

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The cornerstone of quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. asianpubs.org This reaction is versatile, with numerous protocols developed over the years, ranging from heating in solvents like ethanol (B145695) or acetic acid to using various catalysts to improve efficiency and mildness of conditions. sapub.orgarabjchem.org The reaction is broadly applicable to a wide range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the synthesis of a diverse library of quinoxaline derivatives. sapub.org For the synthesis of Quinoxaline-5,7-diamine, this would conceptually involve the reaction of 1,2,3,5-benzenetetraamine with a suitable 1,2-dicarbonyl compound like glyoxal.

Mechanistic Pathways of Quinoxaline Formation via Condensation

The generally accepted mechanism for this condensation reaction proceeds through a well-defined sequence of steps. The process is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. ijrar.orgorientjchem.org This is followed by the elimination of a water molecule to form an imine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second amino group on the remaining carbonyl carbon. arabjchem.org A final dehydration step leads to the formation of the aromatic pyrazine (B50134) ring, yielding the stable quinoxaline product. orientjchem.org The use of an acid catalyst facilitates the reaction by protonating the carbonyl groups, thereby increasing their electrophilicity and accelerating the nucleophilic attack by the diamine. ijrar.org

Impact of Reaction Conditions: Temperature, Solvent, and Stoichiometry

The efficiency, yield, and rate of quinoxaline synthesis are highly dependent on the chosen reaction conditions. Stoichiometry is typically maintained at a 1:1 molar ratio of the diamine and dicarbonyl reactants.

Temperature : Reactions can be performed under various temperature settings. While classical methods often involve refluxing for several hours, many modern protocols achieve high yields at room temperature, particularly with the aid of a catalyst. sapub.orgarabjchem.orgnih.gov

Solvent : The choice of solvent significantly influences the reaction outcome. Ethanol is a common and effective solvent, often used in combination with water. sapub.orgijrar.org Studies have shown that a mixture of ethanol and water can provide higher yields compared to either solvent alone. sapub.org Other solvents such as methanol (B129727), acetonitrile, DMSO, and toluene (B28343) have also been successfully employed. ijrar.orgnih.gov The development of green protocols has emphasized the use of water as an environmentally benign medium. nih.govchim.it

Below are data tables illustrating the effect of different solvents and catalyst concentrations on a model reaction between o-phenylenediamine and benzil (B1666583).

Oxidative Cyclization Protocols

An important alternative to using 1,2-dicarbonyl compounds is the oxidative cyclization of o-phenylenediamines with other precursors, such as α-hydroxy ketones or α-bromo ketones. niscpr.res.inacgpubs.org In these methods, the α-hydroxy ketone is oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then condenses with the diamine. encyclopedia.pub Various oxidizing agents and catalysts have been employed, including manganese dioxide (MnO₂), bismuth(0), and iodine in DMSO. acgpubs.orgencyclopedia.pubbioinfopublication.org Ultrasound irradiation has also been used to promote the oxidative cyclization of o-phenylenediamine and α-bromo ketones, offering an environmentally friendly approach with mild conditions and short reaction times. niscpr.res.in A plausible mechanism involves initial nucleophilic substitution of the bromine by the diamine, followed by cyclization and aromatization to form the quinoxaline product. niscpr.res.in

Cyclization of α-Arylimino Oximes of α-Dicarbonyl Compounds

The synthesis of quinoxalines can also be achieved through the cyclization of α-arylimino oximes derived from α-dicarbonyl compounds. nih.govbioinfopublication.org This method provides a route to 2,3-disubstituted quinoxalines. niscpr.res.in The reaction involves heating the α-ketoaldoxime with o-phenylenediamine in a solvent such as ethanol. niscpr.res.in This approach avoids the direct handling of potentially unstable 1,2-dicarbonyl compounds. niscpr.res.in The cyclization of α-arylimino oximes under reflux in acetic anhydride (B1165640) is another reported variation of this strategy. bioinfopublication.orgijcce.ac.ir

Tandem Oxidation Processes for this compound Precursors

Tandem, or one-pot, reactions have emerged as powerful tools for the efficient synthesis of quinoxalines, enhancing atom economy and reducing waste. A prominent example is the tandem oxidation of α-hydroxy ketones. asianpubs.orgthieme-connect.com In this process, a catalyst, such as Pd(OAc)₂ or a RuCl₂(PPh₃)₃-TEMPO system, facilitates the aerobic oxidation of the α-hydroxy ketone to a reactive 1,2-dicarbonyl intermediate. thieme-connect.com This intermediate is then trapped in situ by the o-phenylenediamine present in the reaction mixture to form the quinoxaline product. thieme-connect.comscilit.com

More recent innovations include the development of tandem oxidative azidation/cyclization reactions. One such method utilizes N-arylenamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as starting materials. acs.orgacs.org Using an oxidant like (diacetoxyiodo)benzene, two C-N bonds are formed consecutively in a tandem sequence under mild conditions to construct the quinoxaline ring. acs.orgacs.org

Modern and Sustainable Synthesis Strategies

The development of sustainable synthetic routes is a paramount goal in modern chemistry. For the synthesis of this compound and its analogs, this has translated into the exploration of catalyst-free reactions, the application of energy-efficient microwave and ultrasound technologies, and the use of robust and recyclable heterogeneous catalysts. These approaches offer significant advantages over traditional methods, which often rely on harsh reaction conditions, toxic solvents, and expensive or difficult-to-remove catalysts. rsc.org

Catalyst-Free Methodologies for this compound Synthesis

In a significant stride towards greener chemistry, catalyst-free methods for the synthesis of quinoxaline derivatives have been developed. These protocols often leverage the inherent reactivity of the starting materials, 1,2-diamines and 1,2-dicarbonyl compounds, under specific conditions. For instance, a highly efficient, catalyst-free protocol has been reported for the synthesis of quinoxalines in methanol at room temperature, achieving high yields in as little as one minute. thieme-connect.com This method's simplicity and the use of a benign solvent make it an attractive option for large-scale synthesis. thieme-connect.com

Another innovative catalyst-free approach involves the use of mechanochemistry, where mechanical force, rather than solvents and heat, drives the reaction. By homogenizing the substrates with stainless steel balls, quinoxalines and related compounds have been synthesized rapidly and often in quantitative yields. rsc.org This solvent-free and reagent-free method boasts a near-zero E-factor, highlighting its exceptional environmental friendliness. rsc.org

The following table summarizes the key findings of a catalyst-free synthesis of quinoxaline derivatives in methanol:

| Entry | Diamine | Dicarbonyl Compound | Product | Yield (%) |

| 1 | Phenylenediamine | Glyoxal | Quinoxaline | 93 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal | 6,7-Dimethylquinoxaline | 90 |

| 3 | 4-Bromo-1,2-phenylenediamine | Benzil | 6-Bromo-2,3-diphenylquinoxaline | 75 |

| 4 | 4-Nitro-1,2-phenylenediamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline | 88 |

| 5 | 1,2-Diaminonaphthalene | Benzil | Dibenzo[a,c]phenazine | 95 |

| Data sourced from a study on the rapid, catalyst-free synthesis of quinoxalines. thieme-connect.com |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.in This technology has been successfully applied to the synthesis of quinoxaline derivatives. In one approach, the condensation of diamines and dicarbonyls is carried out in the presence of a minimal amount of a polar solvent like dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation. e-journals.inscispace.com This solvent-free or minimal-solvent approach is not only efficient, yielding products in as little as 3.5 minutes, but also aligns with the principles of green chemistry by reducing solvent waste. e-journals.in

The benefits of microwave-assisted synthesis include:

Rapid reaction rates: Reactions that might take hours with conventional heating can often be completed in minutes. e-journals.in

Higher yields: The focused heating of microwaves can lead to more efficient reactions and fewer side products. e-journals.in

Energy efficiency: Microwaves heat the reaction mixture directly, resulting in lower energy consumption. e-journals.in

Cleaner reactions: The speed and efficiency of microwave synthesis often lead to cleaner reaction profiles with easier work-up procedures. e-journals.in

A study on the microwave-assisted synthesis of quinoxaline derivatives in a solvent-free medium reported excellent yields (80-90%) within a short reaction time of 3.5 minutes. e-journals.in Another study demonstrated the use of acidic alumina (B75360) as a catalyst under microwave irradiation, achieving yields of 80-86% in just 3 minutes. scielo.br

Ultrasound-Assisted Synthesis Protocols for this compound

Ultrasound irradiation has been recognized as an effective method for promoting chemical reactions, a field known as sonochemistry. This technique utilizes the energy of sound waves to create acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—which generates localized high temperatures and pressures, thereby accelerating reactions. scispace.comresearchgate.net

An efficient and environmentally friendly catalyst-free protocol for the synthesis of quinoxaline derivatives has been developed using ultrasound irradiation. scispace.comscielo.br The condensation of various 1,2-diketones and 1,2-diamines in ethanol at room temperature under ultrasound provides the corresponding quinoxalines in good to excellent yields (80-99%). scielo.br This method offers several advantages, including simple experimental operation, mild reaction conditions, rapid reaction rates, and high yields, making it a valuable and sustainable synthetic strategy. scispace.comscielo.br

The influence of the reaction medium on the ultrasound-assisted synthesis has been systematically studied. While the reaction proceeds in various solvents, ethanol has been identified as an optimal choice, providing excellent yields. scispace.com The use of ultrasound significantly enhances the reaction rate compared to silent reactions at either room temperature or under reflux conditions. scispace.com

| Entry | Solvent | Conditions | Time (min) | Yield (%) |

| 1 | H₂O | Ultrasound, RT | 120 | 75 |

| 2 | CH₃CN | Ultrasound, RT | 120 | 82 |

| 3 | CH₂Cl₂ | Ultrasound, RT | 120 | 65 |

| 4 | Ethanol | Ultrasound, RT | 60 | 98 |

| 5 | Ethanol | Reflux | 120 | 45 |

| 6 | Ethanol | RT, silent | 120 | 20 |

| This table illustrates the effect of different solvents and conditions on the reaction of benzil and o-phenylenediamine. scispace.com |

Applications of Heterogeneous Catalysts in this compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to sustainable chemical synthesis. Their primary advantage lies in their ease of separation from the reaction mixture, allowing for simple recovery and reuse, which reduces waste and cost. dergipark.org.tr For the synthesis of this compound and its analogs, various solid catalysts have been investigated, demonstrating high efficacy and recyclability.

Heteropolyoxometalates (HPOMs), particularly those of the Keggin type, are known for their strong Brønsted acidity and are effective catalysts in various organic transformations. scispace.com When supported on materials like alumina, these catalysts become robust and easily recyclable. growingscience.comnih.gov

The synthesis of quinoxaline derivatives has been efficiently achieved at room temperature using recyclable alumina-supported heteropolyoxometalates. growingscience.comnih.gov For example, molybdophosphovanadates supported on commercial alumina cylinders have shown high catalytic activity in the condensation of o-phenylenediamine and benzil in toluene, leading to high yields of the corresponding quinoxaline. nih.gov The catalyst can be easily filtered off after the reaction and reused multiple times without a significant loss of activity. nih.gov

Research has shown that catalysts like CuH₂PMo₁₁VO₄₀ supported on alumina exhibit higher activity compared to their iron-containing counterparts. nih.gov The optimal conditions often involve a small amount of the catalyst at room temperature, highlighting the efficiency of this system.

The application of metal nanoparticles as catalysts has garnered significant interest in recent years due to their high surface-area-to-volume ratio and unique electronic properties, which often lead to enhanced catalytic activity compared to their bulk counterparts. rsc.orgcibtech.org Various metal nanoparticles have been successfully employed in the synthesis of quinoxaline derivatives, offering advantages such as high yields, mild reaction conditions, and catalyst reusability. rsc.orgcibtech.org

Silver nanoparticles (AgNPs) have been shown to be efficient catalysts for the one-pot synthesis of quinoxaline derivatives from α-diketones and o-phenylenediamines under solvent-free conditions. cibtech.org This method is characterized by high yields, short reaction times, and simple work-up procedures. cibtech.org The solid nature of the catalyst allows for its easy removal by filtration and subsequent reuse. cibtech.org

Transition metal-doped carbon aerogels, containing metal nanoparticles such as copper (Cu⁰) and cobalt (Co⁰), have also been found to be active and selective catalysts for quinoxaline synthesis. uned.es These materials offer a sustainable alternative to other catalysts, with the metal nanoparticles potentially playing a key role in the dehydrogenation step of the reaction. uned.es Furthermore, nano-sized metal oxides, such as tin(IV) oxide (SnO₂) nanoparticles, have been utilized as efficient and recyclable catalysts for the cyclo-condensation reaction in water at room temperature, further emphasizing the green aspects of these modern synthetic approaches. iau.ir

| Catalyst | Substrates | Conditions | Yield (%) | Reusability |

| Ag nanoparticles | o-phenylenediamines, 1,2-diketones | Solvent-free, 50°C | High | Yes |

| Co nanoparticles on SBA-15 | 1,2-diamines, 1,2-dicarbonyls | Mild conditions | Excellent | At least 10 times |

| SnO₂ nanoparticles | 1,2-phenylenediamine, 1,2-diketones | Water, Room Temp. | High | Yes |

| This table provides a summary of different metal nanoparticle catalysts used in quinoxaline synthesis. cibtech.orgiau.irmdpi.com |

Phosphate-Based Mineral Catalysts (e.g., MAP, DAP, TSP)

Heterogeneous catalysis employing phosphate-based fertilizers represents a green and cost-effective approach for quinoxaline synthesis. nih.gov Catalysts such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have proven effective in promoting the condensation reaction. nih.govmdpi.com These catalysts are valued for their low cost, recyclability, and operational simplicity. nih.gov

The synthesis is typically performed by reacting an aryl-1,2-diamine with a 1,2-dicarbonyl compound in the presence of a catalytic amount of the phosphate-based material. nih.gov The reactions can often be carried out at room temperature in ethanol, yielding the desired quinoxaline products in high yields. encyclopedia.pubmdpi.com A key advantage of this method is the ease of catalyst recovery; the heterogeneous catalyst can be filtered off from the reaction mixture, washed, dried, and reused without a significant loss of activity. encyclopedia.pub

Table 1: Synthesis of Quinoxalines using Phosphate-Based Catalysts

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| MAP, DAP, or TSP | o-phenylenediamine (1 mmol), Benzil (1 mmol) | Ethanol | Room Temp. | 85–91 | encyclopedia.pub |

| Natural Phosphate (NP) | 1,2-Phenylenediamine (1 mmol), Benzil (1 mmol) | Methanol | Room Temp., 1-45 min | 92–99 | mdpi.comresearchgate.net |

Supported Lewis Acid Catalysts (e.g., Zn(OTf)₂, CuSO₄·5H₂O, Montmorillonite K-10)

Supported and unsupported Lewis acids are highly effective catalysts for quinoxaline synthesis, often enabling reactions under mild conditions with high efficiency.

Zinc Triflate (Zn(OTf)₂) is recognized as an environmentally friendly and powerful catalyst. encyclopedia.pubmdpi.com It can facilitate the synthesis of quinoxaline derivatives from o-phenylenediamines and α-diketones at room temperature in acetonitrile, achieving yields up to 90%. encyclopedia.pubmdpi.com This catalyst is also suitable for solvent-free reactions, particularly when assisted by microwave irradiation. encyclopedia.pubmdpi.com

Montmorillonite K-10 , a type of bentonite (B74815) clay, serves as an inexpensive and green heterogeneous catalyst. encyclopedia.pubmdpi.com The reaction proceeds by mixing the diamine and dicarbonyl reactants with the clay, typically at room temperature. encyclopedia.pub This method aligns with green chemistry principles by avoiding harsh reagents and allowing for the recovery and reuse of the catalyst for multiple cycles. encyclopedia.pubmdpi.com

Other Lewis acids like Cupric Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) have also been reported for the synthesis of quinoxaline derivatives, highlighting the versatility of metal salts in catalyzing this condensation. bioinfopublication.org

Table 2: Quinoxaline Synthesis using Lewis Acid Catalysts

| Catalyst | Reactants | Solvent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zn(OTf)₂ (0.2 mmol) | Diamine (1.1 mmol), Dicarbonyl (1 mmol) | Acetonitrile (5 mL), Room Temp. | - | 85–91 | encyclopedia.pubmdpi.com |

| Montmorillonite K-10 (3 g) | o-phenylenediamine (1 mmol), Benzil (1 mmol) | Ethanol (50 mL), Room Temp. | 20 min | 95 | encyclopedia.pubmdpi.com |

| Fe(DS)₃ (10 mol%) | 1,2-diketone (1 mmol), 1,2-diamine (1 mmol) | Water (10 mL), Room Temp. | 10-12 min | 93-97 | e-journals.in |

Solvent-Free and Aqueous Medium Reaction Environments

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of volatile organic solvents.

Solvent-free synthesis , often facilitated by grinding the reactants with a solid catalyst at room temperature or by using microwave irradiation, offers numerous advantages. ias.ac.intandfonline.comudayton.edu These methods are characterized by high yields, very short reaction times, operational simplicity, and reduced environmental waste. ias.ac.inresearchgate.net Catalysts like sulfated polyborate have proven to be highly effective under solvent-free conditions, providing both Lewis and Brønsted acidity to drive the reaction. ias.ac.in

Aqueous medium reactions present another environmentally benign alternative. bioinfopublication.orge-journals.in The use of water as a solvent is cost-effective and safe. e-journals.in Surfactant-combined catalysts, such as iron(III) dodecyl sulfate (Fe(DS)₃), can be employed to facilitate the reaction in water by solubilizing the organic reactants. e-journals.in Other approaches utilize water-tolerant catalysts or reagents like tetraethylammonium (B1195904) bromate (B103136) to mediate the condensation in an aqueous suspension, again achieving high yields in short reaction times. bioinfopublication.org The development of reactions in aqueous or solvent-free environments is a key area of research for making quinoxaline synthesis more sustainable. chim.it

Regioselective Functionalization and Derivatization Strategies for this compound

The this compound scaffold possesses two primary amine groups at the C5 and C7 positions, which are prime sites for further chemical modification. The ability to selectively functionalize these positions is crucial for creating a diverse library of derivatives for various applications.

The primary amine groups at positions 5 and 7 are nucleophilic and can readily undergo a variety of chemical transformations. Derivatization strategies would typically involve reactions common for aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Diazotization: Conversion of the amine groups into diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functionalities including halogens, cyano, and hydroxyl groups.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

A key challenge in the derivatization of this compound is achieving regioselectivity, i.e., modifying one amine group while leaving the other unchanged, or introducing two different functional groups at the C5 and C7 positions. This can often be controlled by manipulating steric hindrance or by employing protecting group strategies. For instance, in the derivatization of related quinoxaline structures, steric factors can direct functionalization to a specific position. The electronic nature of the quinoxaline ring system will also influence the reactivity of the amine groups.

For example, a synthetic route for 3-Methylthis compound involves the initial synthesis of 5,7-dinitro-3-methylquinoxaline, followed by a reduction step (e.g., using SnCl₂/HCl or catalytic hydrogenation) to convert the nitro groups into the primary amines. vulcanchem.com Subsequent derivatization would then target these amine functionalities.

Chemical Reactivity and Transformation Pathways of Quinoxaline 5,7 Diamine

Electrophilic Substitution Reactions on the Quinoxaline-5,7-diamine Ring System

The presence of two strongly activating amino groups at the C5 and C7 positions makes the benzene (B151609) ring of this compound highly susceptible to electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions. Consequently, electrophilic substitution is predicted to occur selectively at the C6 and C8 positions, which are ortho to one amino group and para to the other.

While the nitration of the parent quinoxaline (B1680401) molecule under harsh conditions (concentrated nitric acid, oleum, 90°C) yields 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline, the reactivity of this compound is expected to be vastly different. sapub.orgipp.pt The strong electron-donating effect of the diamino groups activates the benzene ring for nitration under much milder conditions.

Based on the directing effects of the amino groups, nitration is expected to proceed at the 6- and 8-positions. Depending on the reaction conditions, mono- and di-nitro products would be anticipated.

Predicted Nitration Products of this compound

| Product Name | Position of Nitration |

|---|---|

| 6-Nitrothis compound | C6 |

| 8-Nitrothis compound | C8 |

| 6,8-Dinitrothis compound | C6 and C8 |

Note: The product distribution between 5-nitroquinoxaline and 5,7-dinitroquinoxaline mentioned in the section title refers to the nitration of unsubstituted quinoxaline and not this compound. sapub.orgipp.pt

Similar to nitration, halogenation reactions (e.g., bromination or chlorination) on this compound are predicted to be directed by the activating amino groups. The positional selectivity would strongly favor substitution at the C6 and C8 positions. The high reactivity endowed by the diamino groups would likely allow for halogenation to occur readily, potentially without the need for a Lewis acid catalyst.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoxaline ring system typically occurs when a good leaving group is present on an electron-deficient ring. rsc.org In this compound, the benzene ring is electron-rich due to the diamino substituents, making it resistant to nucleophilic attack.

However, the pyrazine (B50134) ring is inherently electron-deficient. Therefore, if a derivative of this compound contains a suitable leaving group (such as a halogen) at the C2 or C3 position, it would be susceptible to nucleophilic substitution at that site. researchgate.net For instance, the chlorine atom in a hypothetical 2-chloro-quinoxaline-5,7-diamine could be displaced by various nucleophiles.

Oxidation and Reduction Reactions of the this compound Core

The this compound molecule has two main sites for oxidation and reduction reactions: the amino groups and the pyrazine ring.

Oxidation: Aromatic amines are susceptible to oxidation. openaccessjournals.com Depending on the oxidizing agent and conditions, the amino groups could be oxidized to form nitroso, nitro, or more complex polymeric structures. The electron-rich benzene ring itself could also be susceptible to oxidative degradation under strong oxidizing conditions.

Reduction: The pyrazine portion of the quinoxaline ring can be reduced. Catalytic hydrogenation or reduction with other chemical agents could lead to the formation of 1,2,3,4-tetrahydrothis compound. This type of reduction is a known reaction for the general quinoxaline scaffold. sapub.org

Formation of Quaternary Ammonium (B1175870) Salts

The two nitrogen atoms within the pyrazine ring of the quinoxaline core are basic and can be alkylated by reacting with alkyl halides. This reaction results in the formation of quaternary ammonium salts. This quaternization would increase the electron-deficient character of the pyrazine ring. It has been noted that some quaternary salts of quinoxaline derivatives can be unstable. ipp.pt

Functionalization Reactions of the Diamino Groups

The amino groups at the C5 and C7 positions are highly nucleophilic and represent the most straightforward sites for functionalization. These groups can readily undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and alkylation.

Research has demonstrated the synthesis of various derivatives through the functionalization of amino groups on the quinoxaline scaffold. For example, quinoxaline sulfonamides can be prepared by reacting amino-quinoxalines with sulfonyl chlorides. mdpi.com This provides a clear pathway for converting this compound into its corresponding di-sulfonamide derivatives.

Similarly, acylation reactions can be performed. Studies on related compounds, such as N-[4[(N-(5,7-diamino-3-phenylquinoxalin-2-yl))amino]benzoyl]-L-glutamic acid diethyl ester, show that amino groups attached to the quinoxaline system can be converted to amides. drugbank.comnih.gov This indicates that the amino groups of this compound can react with acyl chlorides or anhydrides to form the corresponding amides.

Examples of Functionalization Reactions of the Diamino Groups

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Alkylated amine |

Spectroscopic and Structural Characterization of Quinoxaline 5,7 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments for Quinoxaline-5,7-diamine, were not found in the available resources.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

While the molecular weight of this compound is known (160.18 g/mol ), detailed mass spectrometry analysis, including the molecular ion peak and specific fragmentation patterns from experimental data, could not be located.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

An experimental IR spectrum for this compound, which would detail the characteristic absorption bands for its functional groups (such as N-H stretches for the amine groups and C=N stretches for the quinoxaline (B1680401) ring), is not available in the search results. While IR spectra for related compounds like 2,3-diphenyl quinoxaline-6,7-diamine (B1505215) exist, they are not representative of the target compound. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) corresponding to the electronic transitions within this compound have not been reported in the searched literature. General quinoxaline derivatives typically show absorption bands between 250-400 nm, corresponding to π–π* and n–π* transitions. scholaris.canih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no information available regarding a solved crystal structure for this compound. Consequently, details on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions cannot be provided.

Theoretical and Computational Investigations of Quinoxaline 5,7 Diamine

Density Functional Theory (DFT) Studies on Electronic and Geometric Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and geometric properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

Optimization of Molecular Geometries

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For quinoxaline (B1680401) derivatives, this is typically performed using DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-31G(d,p). researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

For quinoxaline-5,7-diamine, the geometry optimization would reveal a planar quinoxaline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The amino groups at positions 5 and 7 would also be optimized to their most stable orientations relative to the aromatic rings. The planarity of the quinoxaline system is a key feature, influencing its electronic properties and potential for π-π stacking interactions.

Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline Derivative Core (Calculated at the B3LYP/6-31G(d,p) level) (Note: This table presents typical bond lengths for a quinoxaline core and is for illustrative purposes as specific data for this compound is not readily available.)

| Parameter | Bond Length (Å) |

| C2-C3 | 1.395 |

| C5-C6 | 1.402 |

| C6-C7 | 1.385 |

| C7-C8 | 1.401 |

| N1-C2 | 1.328 |

| N4-C3 | 1.330 |

Data is illustrative and based on general findings for quinoxaline derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its tendency to undergo electronic transitions. scirp.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino groups, which act as electron-donating substituents. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyrazine ring. The presence of the amino groups is expected to raise the HOMO energy level and decrease the HOMO-LUMO gap compared to the unsubstituted quinoxaline, making it more reactive and susceptible to electronic excitation at longer wavelengths.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Diamino-Substituted Aromatic System (Note: These values are representative and intended to illustrate the expected trend for this compound.)

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

Data is illustrative and based on general findings for similar aromatic diamines.

Prediction of Reactivity Descriptors (e.g., Global and Local Reactivity Indices)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting chemical behavior. researchgate.netindianchemicalsociety.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

In addition to these global descriptors, local reactivity can be predicted using Fukui functions . These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. researchgate.net For this compound, the Fukui functions would likely indicate that the nitrogen atoms of the amino groups and specific carbon atoms on the benzene ring are susceptible to electrophilic attack, while the nitrogen atoms in the pyrazine ring are prone to nucleophilic attack.

Table 3: Representative Global Reactivity Descriptors for a Diamino-Substituted Aromatic System (Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.)

| Descriptor | Value |

| Chemical Potential (μ) | -3.65 eV |

| Chemical Hardness (η) | 1.85 eV |

| Global Softness (S) | 0.54 eV⁻¹ |

| Electrophilicity Index (ω) | 3.61 eV |

Data is illustrative and based on general findings for similar aromatic diamines.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited states of molecules and predict their optical properties, such as their UV-Vis absorption spectra.

Calculation of Excitation Energies and Absorption Spectra

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital without a change in the molecular geometry. These calculations also provide the oscillator strength for each transition, which is a measure of the probability of that transition occurring. By plotting the oscillator strength against the excitation wavelength, a theoretical UV-Vis absorption spectrum can be generated. ias.ac.in

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region. The lowest energy transition, corresponding to the longest wavelength absorption maximum (λmax), would likely be a π → π* transition involving the HOMO and LUMO. The electron-donating amino groups are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted quinoxaline.

Table 4: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Diamino-Substituted Aromatic System (Note: This table provides a hypothetical representation of TD-DFT results.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.35 | 370 | 0.45 |

| S₀ → S₂ | 3.90 | 318 | 0.12 |

| S₀ → S₃ | 4.50 | 275 | 0.68 |

Data is illustrative and based on general findings for similar aromatic diamines.

Investigation of Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent. Computational methods, particularly TD-DFT combined with a Polarizable Continuum Model (PCM), can be used to investigate these solvatochromic effects. The PCM models the solvent as a continuous dielectric medium, allowing for the calculation of electronic transitions in different solvent environments. ias.ac.in

For this compound, which possesses a significant dipole moment that is expected to change upon electronic excitation, solvatochromic effects are anticipated. In polar solvents, the excited state, which is likely more polar than the ground state due to intramolecular charge transfer from the amino groups to the quinoxaline core, would be more stabilized. This would lead to a red shift (bathochromic shift) in the absorption maximum as the solvent polarity increases. Conversely, in nonpolar solvents, the absorption would be at a shorter wavelength.

Table 5: Hypothetical Absorption Maxima (λmax) of this compound in Different Solvents Illustrating Solvatochromic Shift (Note: These values are hypothetical and demonstrate the expected trend.)

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 360 |

| Dichloromethane | 8.93 | 375 |

| Acetonitrile | 37.5 | 385 |

| Water | 80.1 | 395 |

Data is illustrative and based on general principles of solvatochromism for similar compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules, providing insights into their behavior over time at an atomic level. For this compound, MD simulations are instrumental in exploring its conformational landscape and understanding its interactions with biological macromolecules, which is crucial for rational drug design.

Conformational Analysis:

The flexibility of a molecule is a key determinant of its biological activity, as it governs the ability to adopt specific three-dimensional shapes (conformations) required to bind to a target receptor or enzyme. MD simulations can predict the range of accessible conformations of this compound in different environments, such as in a vacuum, in solution, or within a protein's binding site.

The simulation process involves calculating the forces between atoms and using these forces to predict their movements over short time intervals. By tracking the trajectories of all atoms, researchers can analyze various structural parameters. A key metric in conformational analysis is the Root-Mean-Square Deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure. A stable RMSD value over time suggests that the molecule has reached an equilibrium state, while fluctuations can indicate conformational changes. nih.gov Another important parameter, the Radius of Gyration (Rg), provides information about the compactness of the molecule.

Intermolecular Interactions:

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. MD simulations can model the non-covalent interactions between the ligand (this compound) and a receptor. These interactions are predominantly:

Hydrogen Bonds: The diamino groups at positions 5 and 7, along with the nitrogen atoms in the pyrazine ring, can act as hydrogen bond donors and acceptors, respectively. MD simulations can identify the formation and duration of specific hydrogen bonds with amino acid residues in a protein's active site, which are critical for binding affinity and specificity. nih.gov

Hydrophobic Interactions: The aromatic quinoxaline core can engage in hydrophobic interactions with nonpolar residues of a target protein.

π-π Stacking: The planar aromatic ring system of quinoxaline can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein, contributing to binding stability.

By analyzing the simulation trajectory, researchers can determine the stability of the ligand-protein complex and identify the key residues involved in the interaction. This information is invaluable for designing derivatives with improved binding affinity. rsc.orgresearchgate.net

Interactive Data Table: Typical Parameters for MD Simulation of a Quinoxaline Derivative Complex

| Parameter | Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100-200 nanoseconds | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis | To assess stability, flexibility, compactness, and specific interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies are essential for predicting the biological activity of novel derivatives and for guiding the synthesis of more potent and selective compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves several key steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: The two-dimensional or three-dimensional structures of the molecules are used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

Interactive Data Table: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation techniques like leave-one-out cross-validation (q²) are used, along with external validation using the test set of compounds (predictive R²). A robust and predictive QSAR model will have high values for correlation coefficients (R²) and cross-validation coefficients (q²). nih.gov

Application to this compound Derivatives:

A hypothetical QSAR model for a series of this compound derivatives might reveal that their anticancer activity is positively correlated with descriptors related to hydrophobicity (LogP) and negatively correlated with a steric descriptor for a particular substituent position. This would suggest that more lipophilic derivatives with smaller substituents at that position are likely to be more potent.

Such models provide valuable insights into the structure-activity relationships (SAR) of the compound series. mdpi.comresearchgate.netnih.gov For instance, the model could highlight the importance of the diamino groups for activity, perhaps due to their role in hydrogen bonding, or indicate that modifying other positions on the quinoxaline ring with specific electronic or steric properties could enhance efficacy. This guidance allows medicinal chemists to prioritize the synthesis of the most promising new derivatives, saving time and resources in the drug discovery process.

Interactive Data Table: Example of QSAR Model Statistical Parameters

| Statistical Parameter | Symbol | Typical Value for a Good Model | Description |

| Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit of the model to the training set data. |

| Cross-validated R² | q² or Q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive R² (Test Set) | R²_pred | > 0.5 | Measures the ability of the model to predict the activity of new compounds. |

| Standard Error of Estimate | SEE | Low value | Indicates the absolute error in the predicted activity values. |

Coordination Chemistry of Quinoxaline 5,7 Diamine As a Ligand

Design and Synthesis of Quinoxaline-5,7-diamine Based Ligands

The synthesis of quinoxaline (B1680401) derivatives is commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. isca.in This straightforward approach allows for the introduction of various functional groups onto the quinoxaline ring, thereby modifying the ligand's coordination properties. For ligands derived from this compound, the amino groups at the 5 and 7 positions serve as key sites for further chemical modification.

A prevalent strategy for designing ligands from this compound is the formation of Schiff bases. This involves the condensation reaction between the diamine and various aldehydes or ketones. This method is highly versatile, enabling the incorporation of a wide range of functionalities into the ligand framework, which in turn influences the coordination geometry and electronic structure of the subsequent metal complexes.

Another approach involves the substitution of halogen atoms on a quinoxaline precursor, such as 2,3-dichloroquinoxaline, with amine-containing moieties to create more complex, multidentate ligands. znaturforsch.com These synthetic strategies provide a toolbox for creating a diverse library of quinoxaline-based ligands with tailored properties for specific applications in coordination chemistry.

Complexation with Transition Metal Ions

Quinoxaline-based ligands, including those derived from this compound, are capable of coordinating with a variety of transition metal ions to form stable complexes. The nitrogen atoms of the quinoxaline ring system and the appended amino or imino groups act as donor sites, facilitating chelation.

The synthesis of metal complexes involving quinoxaline-based ligands is typically carried out by reacting the ligand with a suitable metal salt in a solvent. eurjchem.com The resulting complexes can be isolated and purified using standard laboratory techniques. A comprehensive suite of analytical methods is employed to fully characterize these complexes:

Elemental Analysis: To determine the empirical formula of the complex.

Molar Conductance Measurements: To ascertain the electrolytic nature of the complexes.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution.

Mass Spectrometry: To confirm the molecular weight of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can help in deducing the geometry around the metal center.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. isca.in

Ligands derived from quinoxaline can exhibit a range of coordination modes, acting as bidentate, tridentate, or even bridging ligands. isca.inznaturforsch.com For instance, a quinoxaline ligand with pyridyl substituents can act as a bidentate chelating ligand through the pyridine nitrogen and the nearest quinoxaline nitrogen. isca.in In some cases, all three nitrogen atoms of a 2-(2'-pyridyl)quinoxaline ligand can be involved in coordination, leading to polymeric structures with five or six-coordinate metal centers. isca.in

The coordination geometry around the metal ion is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the steric hindrance imposed by the ligand's substituents. Common geometries observed for transition metal complexes with quinoxaline-based ligands include tetrahedral, square planar, and octahedral. isca.in For example, Co(II) and Zn(II) complexes with 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline have been reported to adopt tetrahedral structures, while the corresponding Ni(II) and Cu(II) complexes exhibit octahedral geometries. isca.in

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Co(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Tetrahedral | isca.in |

| Zn(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Tetrahedral | isca.in |

| Ni(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Octahedral | isca.in |

| Cu(II) | 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Octahedral | isca.in |

| Cu(I) | 2-(2′-pyridyl)quinoxaline | Distorted Tetrahedral | isca.in |

Electronic and Redox Properties of Metal-Quinoxaline-5,7-diamine Complexes

The electronic properties and redox behavior of metal complexes with quinoxaline-based ligands are of significant interest due to their potential applications in areas such as photocatalysis and molecular electronics. The extended π-system of the quinoxaline ring can lead to interesting photophysical properties, including metal-to-ligand charge transfer (MLCT) transitions. isca.in

Cyclic voltammetry is a key technique used to investigate the redox properties of these complexes. rsc.org These studies can reveal information about the stability of different oxidation states of the metal center and the ligand. For instance, in some Ru(II) complexes with polypyridyl quinoxaline ligands, the first oxidation is metal-based, while the first reduction is centered on the bridging ligand. isca.in The redox potentials can be tuned by altering the substituents on the quinoxaline ligand or by coordinating a second metal ion to a remote site on the ligand. isca.in

The use of organic radicals as bridging ligands between metal centers can lead to strong magnetic coupling. rsc.org For example, complexes containing the radical form of a dipyrido[3,2-a:2',3'-c]phenazine (dpq) ligand, a derivative of quinoxaline, have been shown to exhibit strong antiferromagnetic coupling between the metal ions and the radical ligand. rsc.org

Catalytic Applications of this compound Metal Complexes

Transition metal complexes containing quinoxaline-based ligands have emerged as promising catalysts for a variety of organic transformations. The ability to systematically modify the ligand structure allows for the optimization of the catalyst's activity and selectivity.

One notable application is in the copolymerization of carbon dioxide and epoxides. Zinc complexes with amino- and hydrazino-substituted quinoxaline ligands have been shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide with a high degree of selectivity. znaturforsch.com In some instances, these zinc complexes form unique macrocyclic structures. znaturforsch.com

Furthermore, heteronuclear trimetallic systems containing ruthenium and iridium centers bridged by quinoxaline-based ligands have been developed as catalysts for the reduction of carbon dioxide to carbon monoxide. isca.in In these systems, the remote ruthenium centers serve to tune the redox properties of the catalytically active iridium core. isca.in These catalysts have demonstrated high current efficiencies and turnover numbers for CO production. isca.in

Advanced Materials Science Applications of Quinoxaline 5,7 Diamine Derivatives

Optoelectronic and Photovoltaic Materials

The inherent electronic properties of quinoxaline-5,7-diamine derivatives, such as their electron affinity and charge transport capabilities, make them promising candidates for use in a range of optoelectronic and photovoltaic devices.

Integration into Dye-Sensitized Solar Cells (DSSC)

Quinoxaline-based compounds are increasingly being utilized as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net Their strong electron-accepting nature makes them a suitable component in the design of organic dyes with a donor-π-acceptor (D-π-A) structure. researchgate.net In these systems, the quinoxaline (B1680401) moiety typically serves as the electron acceptor. case.edu

| Compound | Electron Donor | Power Conversion Efficiency (%) | Reference |

| RC-21 | Triphenylamine | 3.30 | case.edu |

| RC-22 | Triphenylamine | 5.56 | case.edu |

| IQ4-based Dyes | Various | N/A | rsc.orgbit.edu.cn |

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives have demonstrated versatility in their application within organic light-emitting diodes (OLEDs), where they can function as emitters, host materials, or as materials for hole and electron transporting layers. google.com Their rigid structure contributes to good thermal stability and a high glass transition temperature, which are desirable properties for OLED materials. google.com

Derivatives have been designed as blue fluorescent emitters, achieving notable external quantum efficiencies. nih.gov The electroluminescent properties are influenced by factors such as the molecular structure and intermolecular aggregation. nih.gov Furthermore, quinoxaline-based materials are being explored as emitters in thermally activated delayed fluorescence (TADF) OLEDs, which can lead to very high efficiencies. rsc.org Bipolar donor-acceptor-donor type molecules featuring a quinoxaline core have also been synthesized and used as host materials in phosphorescent OLEDs (PHOLEDs). researchgate.net

| Device Role | Quinoxaline Derivative Type | Performance Metric | Value | Reference |

| Blue Emitter | Fluorene-bridged | External Quantum Efficiency | 1.58% | nih.gov |

| Blue Emitter | Fluorene-bridged | External Quantum Efficiency | 1.30% | nih.gov |

| TADF Emitter | DMAC-TTPZ | External Quantum Efficiency | 15.3% | rsc.org |

| Host Material | 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ) | N/A | N/A | researchgate.net |

Development of Organic Semiconductors

The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as n-type or p-type semiconductors in organic electronic devices. nih.gov They have been incorporated into conjugated polymers for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). frontiersin.orgnih.gov

In the context of OFETs, novel donor-acceptor polymers have been synthesized where quinoxaline acts as the electron-deficient unit. frontiersin.orgnih.gov These materials have demonstrated p-type semiconductor behavior with respectable hole mobilities. frontiersin.orgnih.gov For organic solar cells, quinoxaline-based wide band gap polymers have been developed as donor materials, leading to efficient non-fullerene OSCs with large open-circuit voltages. nih.gov The performance of these materials can be tuned through chemical modifications, such as fluorination, which can affect the molecular packing and energy levels. nih.gov Additionally, quinoxaline derivatives have been investigated as organic semiconductors in thin-film transistors, with performance dependent on the fabrication process. researchgate.net

| Application | Compound/Polymer | Performance Metric | Value | Reference |

| OFET | Polymer PQ1 | Hole Mobility | up to 0.12 cm²/V·s | frontiersin.orgnih.gov |

| Non-fullerene OSC | Polymer P3:IDIC | Power Conversion Efficiency | 9.7% | nih.gov |

| OTFT | Compound 5 | Hole Mobility (Solution Process) | 2.6 × 10⁻⁵ cm²/V·s | researchgate.net |

| OTFT | Compound 5 | Hole Mobility (Vacuum Deposition) | 1.9 × 10⁻⁴ cm²/V·s | researchgate.net |

Chemical Sensing and Probe Development

The ability to modify the this compound structure allows for the design of molecules that exhibit changes in their optical properties in response to specific chemical stimuli. This has led to their use in the development of chemical sensors and fluorescent probes.

Design and Synthesis of this compound-Based pH Sensors

Quinoxaline derivatives have been successfully designed as optical pH sensors, capable of detecting changes in acidity through colorimetric and fluorescent responses. mdpi.comresearchgate.net These sensors often employ a "push-pull" electronic structure, where electron-donating groups are attached to the electron-accepting quinoxaline core. mdpi.comresearchgate.netnih.gov

For instance, a water-soluble quinoxaline derivative functionalized with (3-aminopropyl)amino groups has been shown to act as a dual-responsive optical pH indicator in the pH range of 1-5. mdpi.comresearchgate.netnih.gov The protonation of the quinoxaline nitrogen atoms in acidic conditions leads to significant shifts in the absorption and emission spectra, resulting in a visible color change. nih.gov These types of sensors are advantageous as they can allow for semi-quantitative analysis without the need for sophisticated instrumentation. mdpi.comresearchgate.net Another study reported a quinoxaline derivative that functions as a colorimetric sensor for strongly acidic pH, with a working range of 0.7-2.7, based on a protonation-deprotonation equilibrium. rsc.org

| Sensor Compound | Sensing Mechanism | pH Range | Response Type | Reference |

| QC1 | Protonation of quinoxaline nitrogen | 1-5 | Colorimetric & Fluorescent | mdpi.comresearchgate.netnih.gov |

| HQphy | Protonation-deprotonation equilibrium | 0.7-2.7 | Colorimetric | rsc.org |

Development of Fluorescent Probes for Metal Ion Detection

The versatile chemistry of quinoxaline derivatives also allows for their use in the development of fluorescent probes for the detection of metal ions. frontiersin.org These probes are designed to selectively bind with specific metal ions, leading to a detectable change in their fluorescence properties. rsc.org

A novel quinoxalinamine-containing fluorescent probe was designed for the real-time detection of palladium(II) ions in aqueous solutions. rsc.org This probe exhibited high sensitivity and selectivity for Pd²⁺ over other interfering metal ions, with a low detection limit. rsc.org Another quinoxaline derivative was developed as a dual-purpose probe, capable of colorimetric detection of iron(III) ions and fluorescent sensing of copper(II) ions. This sensor showed a distinct color change from colorless to yellow in the presence of Fe³⁺ and a fluorescence quenching response towards Cu²⁺. The binding stoichiometry and detection limits for these metal ions have been determined, demonstrating the potential for quantitative analysis in real-world samples.

| Probe Compound | Target Metal Ion | Detection Limit | Binding Constant (M⁻¹) | Response Type | Reference |

| LK | Pd²⁺ | 22 nM | N/A | Fluorescent | rsc.org |

| QM | Fe³⁺ | 0.236 µM | 3.335 × 10⁵ | Colorimetric | |

| QM | Cu²⁺ | 0.39 µM | 2.230 × 10³ | Fluorescent |

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| RC-21 | Not specified in source |

| RC-22 | Not specified in source |

| IQ4 | Not specified in source |

| DMAC-TTPZ | Not specified in source |

| DCQ | 2,3-di(9H-carbazol-9-yl)quinoxaline |

| Polymer PQ1 | Not specified in source |

| Polymer P3 | Not specified in source |

| IDIC | Not specified in source |

| QC1 | 2,3-bis[4-(methoxycarbonyl)phenyl]-6,7-bis[(3-aminopropyl)amino]quinoxaline |

| HQphy | N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine |

| LK | Not specified in source |

| QM | 6-methyl-2,3-di(quinoline-2-yl)quinoxaline |

Utilization in Biosensing for Protein Binding Site Polarity Estimation

The unique photophysical properties of certain quinoxaline derivatives make them excellent candidates for fluorescent probes in biological systems. Specifically, their solvatochromic fluorescence—the shifting of emission wavelength in response to the polarity of the surrounding environment—is a powerful tool for probing the microenvironment of protein binding sites.

One notable study developed a quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), which exhibits full-color solvatochromic fluorescence. nih.gov This characteristic allows for the quantitative estimation of the polarity of protein binding sites. Researchers found a linear relationship between the peak emission wavenumber of PQX and the normalized solvent polarity parameter, E(T)(N). nih.gov This relationship is crucial as it provides a calibrated scale to measure the polarity of an unknown environment.

When this probe was introduced to a solution containing bovine serum albumin (BSA), a well-studied protein, the fluorescence emission of the probe could be used to determine the polarity of the BSA binding site. nih.gov This application is significant as the polarity of a protein's binding site plays a crucial role in its interaction with ligands, including drugs. The ability to accurately estimate this polarity can provide valuable insights into drug-protein interactions and aid in the design of more effective therapeutic agents.

The principle behind this application lies in the donor-acceptor structure of these quinoxaline derivatives. nih.gov The quinoxaline moiety acts as an electron acceptor, while other parts of the molecule, such as a pyrrole (B145914) group, can act as an electron donor. The charge transfer between these groups is sensitive to the polarity of the solvent, leading to the observed solvatochromic shifts. This sensitivity allows for the creation of detailed polarity maps of biological microenvironments.

| Probe | Key Feature | Application |

| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Full-color solvatochromic fluorescence | Estimation of protein binding site polarity (e.g., BSA) |

| PQX and MPQX | Donor-acceptor structure, solvatochromic | Investigating local polarity in living cells |

This table showcases quinoxaline-based fluorescent probes and their applications in polarity estimation.

Fluorescent Materials and Related Optical Applications

Derivatives of quinoxaline are widely recognized for their fluorescent properties and have been explored for a variety of optical applications. nih.govmdpi.com The planar and highly conjugated structure of the quinoxaline ring system is conducive to strong fluorescence. mdpi.com By modifying the substituents on the quinoxaline core, the emission color and other optical properties can be finely tuned.

Quinoxaline derivatives have been successfully employed as:

Fluorescent Dyes and Chemosensors: The fluorescence of quinoxaline compounds can be sensitive to various environmental factors, not just polarity. For instance, acid-doped quinoxaline derivatives have been shown to be effective pH indicators for detecting volatile amines, which is relevant for applications like intelligent packaging to monitor food spoilage. mdpi.com Furthermore, aminoquinoxaline-based derivatives have been developed as dual colorimetric and fluorescent sensors for pH measurements in aqueous media. mdpi.com

Emissive Materials for Optoelectronics: Donor-acceptor-donor (D-A-D) based quinoxaline diarylamine derivatives have been synthesized and shown to exhibit blue to yellow emission. rsc.org These materials possess intramolecular charge transfer (ICT) characteristics, which are crucial for their emissive properties. The strong solid-state emission of some of these derivatives makes them promising candidates for use as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Components in Two-Photon Imaging: Certain dipolar chromophores incorporating a pyrrolo[2,3-b]quinoxaline skeleton have demonstrated intense emission and strong solvatofluorochromism. nih.gov These properties, combined with sufficient two-photon brightness, have enabled their successful use in the two-photon imaging of biological tissues, providing high-resolution morphological details. nih.gov

The versatility of quinoxaline chemistry allows for the design of materials with a wide range of optical properties. For example, the introduction of different amine substituents can modulate the electronic structure and, consequently, the fluorescence characteristics of the molecule. This tunability is a key advantage in the development of new fluorescent materials for advanced applications.

| Derivative Type | Application | Key Optical Property |

| Acid-doped Quinoxalines | pH indicators for volatile amines | Colorimetric and fluorescent response to pH change |

| Aminoquinoxaline Derivatives | Dual-channel pH sensors | Shifts in absorption and emission bands with pH |

| 2,3-diphenylquinoxaline amine derivatives | Emissive materials for optoelectronics | Blue to yellow solid-state emission |

| Pyrrolo[2,3-b]quinoxaline derivatives | Two-photon bioimaging | Intense emission and strong solvatofluorochromism |

This table summarizes various fluorescent applications of quinoxaline derivatives and their key optical properties.

Mechanistic Insights into Biological Activities of Quinoxaline 5,7 Diamine and Its Analogues

Mechanisms of Enzyme and Protein Inhibition

Quinoxaline-5,7-diamine and its analogues exert their biological effects through various mechanisms, a primary one being the inhibition of key enzymes and proteins essential for cellular processes. Their planar, polyaromatic structure allows them to function as competitive inhibitors, often at ATP-binding sites, for a range of kinases and other enzymes. ekb.eg

Investigation of Kinase Inhibition Profiles (e.g., EGFR)

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways. ekb.egcmu.ac.th Malfunctioning of EGFR is a significant factor in cancer progression. cmu.ac.th The inhibitory mechanism of quinoxaline analogues often involves acting as selective ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and blocking its activity. ekb.eg

Research has focused on developing quinoxaline-based inhibitors that can overcome acquired drug resistance, particularly against mutated forms of EGFR. For instance, certain quinoxalinone-containing compounds have shown significant inhibitory activity against the advanced EGFR (L858R/T790M/C797S) triple mutation, for which no approved drugs currently exist. nih.govnih.gov In silico and in vitro studies have demonstrated that these compounds can interact with key residues in the hinge region (M793) and the mutated residues (M790, S797) of the enzyme's binding site. nih.govnih.gov Several compounds have exhibited potent enzymatic inhibition at nanomolar concentrations, comparable to or exceeding the efficacy of reference drugs like osimertinib. nih.govnih.gov

| Compound | IC₅₀ (nM) |

|---|---|

| CPD4 | 3.04 ± 1.24 |

| CPD15 | 6.50 ± 3.02 |

| CPD16 | 10.50 ± 1.10 |

| CPD21 | 3.81 ± 1.80 |

| Osimertinib (Reference) | 8.93 ± 3.01 |

Inhibition of Other Enzyme Pathways

Beyond EGFR, the quinoxaline scaffold has proven effective in inhibiting a variety of other enzymes crucial to disease progression.

Apoptosis Signal-Regulated Kinase 1 (ASK1): As a member of the serine/threonine kinase family, ASK1 is involved in signaling pathways that induce apoptosis, inflammation, and fibrosis. nih.gov Certain dibromo-substituted quinoxaline derivatives have been discovered as potent ASK1 inhibitors. For example, compound 26e demonstrated an IC₅₀ value of 30.17 nM. nih.gov

Topoisomerase II (Topo II): This enzyme is vital for managing DNA tangles and supercoils during replication and transcription. Some nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives have been developed as Topo II inhibitors. nih.gov These compounds act by intercalating into DNA, which in turn inhibits the enzyme's function. nih.gov Compound 7e was identified as a particularly potent Topo II inhibitor, with an IC₅₀ value of 0.890 µM, which is more potent than the standard drug doxorubicin. nih.gov

Thymidine Phosphorylase (TP): This enzyme is involved in the catabolism of pyrimidines and is a target in cancer therapy. nih.gov Certain 2-(5-Arylthiazolo[2,3-c] nih.govnih.govnih.govtriazol-3-yl)quinoxaline derivatives have shown a range of inhibitory potential against TP enzymes, with IC₅₀ values from 3.50 ± 0.20 to 56.40 ± 1.20 µM. nih.gov

Antifolate Enzymes: Some diamino quinoxaline derivatives have been evaluated for their ability to inhibit dihydrofolate reductase and thymidylate synthase, key enzymes in folate metabolism that are critical for nucleotide synthesis. researchgate.net

| Compound/Derivative Series | Target Enzyme | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| Compound 26e | ASK1 | 0.03017 | nih.gov |

| Compound 7e | Topoisomerase II | 0.890 | nih.gov |

| Compound 7c | Topoisomerase II | 0.940 | nih.gov |

| 2-(5-Arylthiazolo[2,3-c] nih.govnih.govnih.govtriazol-3-yl)quinoxalines | Thymidine Phosphorylase | 3.50 - 56.40 | nih.gov |

Molecular Interactions with Nucleic Acids (e.g., DNA)

A significant mechanism of action for certain quinoxaline analogues, particularly quinoxaline antibiotics, is their direct interaction with nucleic acids. mdpi.com The planar aromatic core of the quinoxaline structure is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. researchgate.net

Studies on quinoxaline antibiotics like triostin A and TANDEM have provided detailed insights into the determinants of sequence-specific DNA binding. nih.gov Using DNA fragments with modified bases, researchers have determined that the binding of triostin A to CpG (cytosine-phosphate-guanine) sequences is primarily driven by hydrogen bonding interactions between the antibiotic's cyclic peptide and the 2-amino group of guanine residues. nih.gov In contrast, the selective binding of TANDEM to TpA (thymine-phosphate-adenine) sites is not dependent on hydrogen bonds but likely originates from steric and hydrophobic interactions, possibly involving the recognition of a specific minor groove structure. nih.gov

Other quinoxaline derivatives have also been shown to act as potent DNA intercalators. nih.gov For example, the nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivative 7e, which also inhibits Topoisomerase II, demonstrated a high binding affinity for DNA, intercalating with an IC₅₀ value of 29.06 µM. nih.gov This dual action of DNA intercalation and enzyme inhibition highlights a common mechanistic theme for this class of compounds.

| Compound | DNA Intercalation IC₅₀ (µM) |

|---|---|

| 7e | 29.06 |

| 7b | 32.49 |

| 7g | 36.50 |

| 6e | 38.00 |

| Doxorubicin (Reference) | 31.27 |

Antiviral Activity: Molecular Targets and Mechanisms

Quinoxaline derivatives have emerged as a promising scaffold in the development of new antiviral agents, demonstrating activity against a range of DNA and RNA viruses. researchgate.netnih.gov Their mechanisms of action often involve targeting specific viral proteins or processes essential for the viral life cycle.

Inhibition of Viral Replication

A primary outcome of the interaction between quinoxaline compounds and viral components is the inhibition of viral replication. Several studies have quantified this effect, showing a significant reduction in viral propagation in cell-based assays.

For example, a quinoxaline derivative known as compound 44 was shown to inhibit the growth of the Influenza A/Udorn/72 virus. nih.govresearchgate.net Similarly, in the context of plant viruses, compound 6i displayed notable curative, protective, and inactivation activities against the tobacco mosaic virus (TMV), with EC₅₀ values of 287.1 µg/mL, 157.6 µg/mL, and 133.0 µg/mL, respectively. rsc.org Furthermore, certain pyrido[2,3-g]quinoxalinone derivatives have shown potent activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus, with some compounds being active at concentrations between 1.3 to 5 µM. researchgate.net

Anticancer Activity: Cellular and Molecular Mechanisms

This compound and its derivatives have demonstrated notable efficacy against various cancer cell lines. Their anticancer activity is not monolithic but rather a result of a multi-pronged attack on cancer cell proliferation and survival, primarily through the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.

Induction of Cell Cycle Arrest and Apoptosis

A fundamental strategy in cancer chemotherapy is to halt the uncontrolled proliferation of cancer cells. Quinoxaline derivatives have been shown to effectively induce cell cycle arrest, a state where the cell cycle is paused, preventing the cell from dividing and replicating its DNA. For instance, certain quinoxaline derivatives have been observed to cause cell cycle arrest at the G2/M phase, a critical checkpoint before mitosis. nih.gov This disruption of the normal cell cycle progression can be a prelude to apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells.

The induction of apoptosis is a hallmark of many effective anticancer agents. Quinoxaline-containing peptides have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov This intrinsic pathway of apoptosis is initiated by cellular stress and converges on the mitochondria, leading to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov Specifically, the activation of effector caspases 3 and 7, which recognize and cleave the DEVD peptide sequence, is a reliable indicator of apoptosis induction. nih.gov Furthermore, some quinoxaline 1,4-dioxide derivatives have been found to upregulate the expression of p53 and p21 proteins, which are key regulators of cell cycle arrest and apoptosis, while downregulating the anti-apoptotic protein Bcl-2α. researchgate.net

Modulation of Signaling Pathways (e.g., mTOR signaling pathway)